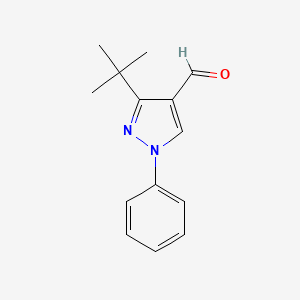
3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It is related to the class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A specific synthesis route for “3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” is not found in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available literature .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a precursor for the synthesis of various heterocyclic compounds. Research has demonstrated its utility in generating trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through sequential and multicomponent reaction approaches. These methods involve microwave-assisted treatment under Sonogashira-type cross-coupling conditions, leading to the formation of compounds with potential biological and pharmaceutical applications (Palka et al., 2014). Similar synthesis strategies have been employed to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are subsequently transformed into 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing the versatility of this chemical in creating structurally diverse molecules (Vilkauskaitė et al., 2011).
Biological Activities
Research into the biological applications of derivatives of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde has highlighted their potential in various domains. For instance, Schiff bases derived from this compound and chitosan have been synthesized and shown to possess antimicrobial activities against a spectrum of bacteria and fungi. These findings suggest their utility in developing new antimicrobial agents (Hamed et al., 2020). Additionally, novel pyrazole analogues have demonstrated anticonvulsant and analgesic properties, indicating their potential in therapeutic applications for neurological and pain conditions (Viveka et al., 2015).
Antioxidant and Anti-inflammatory Activities
Compounds synthesized from 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been evaluated for their antioxidant and anti-inflammatory activities. A study focusing on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives revealed significant antioxidant potency, with some compounds outperforming standard antioxidants. Furthermore, these derivatives exhibited notable anti-inflammatory effects, suggesting their potential in the development of new anti-inflammatory and antioxidant therapies (Sudha et al., 2021).
Novel Heterocycles Synthesis
The chemical also serves as a building block for novel heterocycles, facilitating the synthesis of compounds with potential applications in medicinal chemistry and drug design. For example, reactions with various hydrazides and other reagents have led to the production of new heterocycles bearing the pyrazole moiety, which were further characterized for their structural and potential pharmacological properties (Baashen et al., 2017).
Direcciones Futuras
Future research could focus on the synthesis, characterization, and application of “3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” and its derivatives . The potential applications of pyrazole derivatives in medicinal chemistry, particularly as anticancer agents, could be an interesting area of study .
Propiedades
IUPAC Name |
3-tert-butyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)13-11(10-17)9-16(15-13)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZCRVHXVAPFRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2386744.png)
![1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2386747.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386748.png)
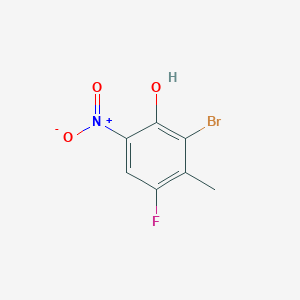
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2386751.png)
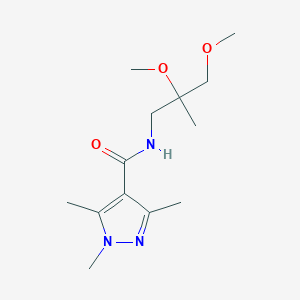
![8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2386756.png)

![4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2386760.png)
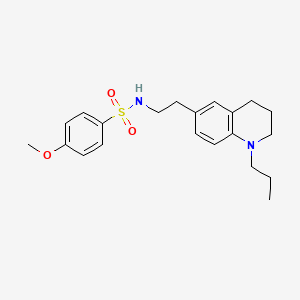
![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(1-pyrrolidinyl)-4(1H)-quinolinone](/img/structure/B2386762.png)
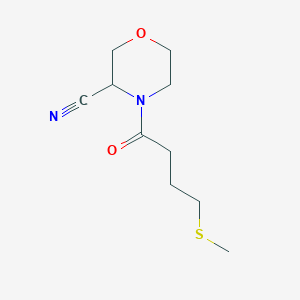
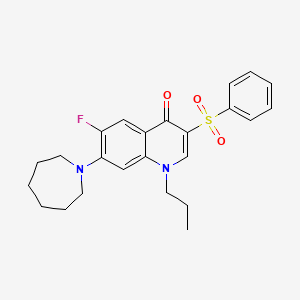
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2386765.png)